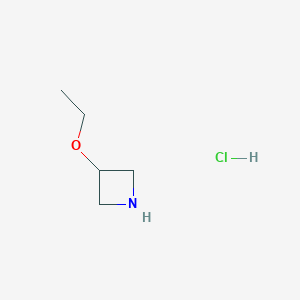

3-Ethoxyazetidine hydrochloride

Description

Properties

IUPAC Name |

3-ethoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVFBLJKNJAJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626365 | |

| Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535924-73-3 | |

| Record name | Azetidine, 3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethoxyazetidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of 3-ethoxyazetidine hydrochloride, a versatile building block in modern medicinal chemistry. While specific experimental data for this particular derivative remains limited in publicly accessible literature, this document synthesizes information from closely related analogues, general principles of azetidine chemistry, and supplier-provided data to offer a robust working knowledge of its expected properties and reactivity. This guide emphasizes the causality behind experimental choices and provides a framework for its application in research and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with an ethoxy group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various chemical transformations.[1][2] The azetidine motif is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The ethoxy group further modulates these properties, offering a distinct advantage in the synthesis of novel therapeutic agents.[1][3] This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery.[3]

Physicochemical Properties

| Property | Predicted/Inferred Value for this compound | Data from Analogues | Source |

| Molecular Formula | C₅H₁₂ClNO | C₄H₁₀ClNO (methoxy) C₃H₈ClNO (hydroxy) | [4] |

| Molecular Weight | 137.61 g/mol | 123.58 g/mol (methoxy) 109.55 g/mol (hydroxy) | [4] |

| Appearance | White to off-white solid | White solid (methoxy/hydroxy) | [5][6] |

| Melting Point | Not available | 85-90 °C (hydroxy) | N/A |

| Boiling Point | Not available | 143-149 °C (methoxy) | [5] |

| Solubility | Expected to be soluble in water, methanol, and DMSO. | Soluble in water, DMSO, methanol (hydroxy) | N/A |

| Stability | Stable under standard conditions; hygroscopic. | Stable; hygroscopic (hydroxy) | N/A |

Synthesis and Reactivity

The synthesis of this compound would likely follow established methods for the preparation of 3-alkoxyazetidines. A common strategy involves the N-protection of a suitable azetidine precursor, followed by functionalization at the 3-position and subsequent deprotection.

General Synthetic Approach

A plausible synthetic route to this compound is outlined below. This pathway is based on known transformations in azetidine chemistry.

Caption: Proposed synthesis of this compound.

Reactivity of the Azetidine Ring

The reactivity of azetidines is largely governed by their ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. This unique characteristic allows for controlled ring-opening reactions under specific conditions, making them valuable synthetic intermediates. The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions, providing a versatile handle for introducing molecular diversity.

Applications in Drug Discovery

3-Substituted azetidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of an ethoxy group at the 3-position can influence a molecule's pharmacokinetic profile by modulating its polarity and hydrogen bonding capacity.

Role as a Bioisostere

The 3-ethoxyazetidine moiety can serve as a bioisosteric replacement for other functional groups, such as morpholines or piperidines, in drug candidates. This substitution can lead to improved properties, including:

-

Reduced Lipophilicity (logP): The introduction of the polar ether and amine functionalities can decrease the overall lipophilicity of a molecule, potentially improving its solubility and reducing off-target effects.

-

Enhanced Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger heterocyclic systems.

-

Improved Ligand Efficiency: The compact nature of the azetidine ring allows for efficient binding to target proteins, leading to higher potency with a lower molecular weight.

Key Therapeutic Areas

As a building block, this compound is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS) and inflammatory pathways.[3] Its structural features can facilitate blood-brain barrier penetration and interaction with specific receptor subtypes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

Technical Monograph: 3-Ethoxyazetidine Hydrochloride

[1][2]

Compound Identity

-

IUPAC Name: 3-Ethoxyazetidinium chloride

-

Molecular Formula: C

H -

Molecular Weight: 137.61 g/mol (Salt) / 101.15 g/mol (Free Base)

Part 1: Physicochemical Profile & Stoichiometry

In medicinal chemistry, the shift from a free base to a hydrochloride salt alters the molecular weight (MW) significantly, impacting molarity calculations during library synthesis. For 3-ethoxyazetidine, this transformation represents a 36% mass increase , a critical factor when calculating equivalents for nucleophilic substitution reactions.

Molecular Weight Breakdown

The theoretical molecular weight of 137.61 g/mol assumes a perfect 1:1 stoichiometry between the azetidine amine and the chloride counter-ion. However, practical application requires correcting for hygroscopicity . Azetidine salts are prone to absorbing atmospheric moisture, often resulting in an "Effective Molecular Weight" (MW

| Component | Formula | Contribution ( g/mol ) | Mass Fraction (%) |

| Cation (Free Base) | C | 101.15 | 73.5% |

| Anion (Counter-ion) | Cl | 35.45 | 25.8% |

| Proton (Acid) | H | 1.01 | 0.7% |

| Total (Salt) | C | 137.61 | 100.0% |

Critical Note: If the water content (determined by Karl Fischer titration) is >1.0%, the MW

must be adjusted:

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound typically proceeds via the functionalization of a protected 3-hydroxyazetidine core. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic, as it remains stable during the basic O-alkylation step but is cleanly removed under acidic conditions that simultaneously generate the desired HCl salt.

Synthetic Pathway[1]

-

O-Alkylation: N-Boc-3-hydroxyazetidine is deprotonated (typically with NaH) and alkylated with ethyl iodide.

-

Deprotection/Salt Formation: The Boc group is cleaved using HCl in an organic solvent (e.g., 1,4-dioxane or IPA). This step is thermodynamically driven by the formation of the stable ammonium salt and the evolution of CO

and isobutylene gas.

Workflow Diagram

The following diagram illustrates the chemical transformation and the critical process controls (CPCs) at each stage.

Caption: Synthetic route from protected alcohol to hydrochloride salt, highlighting the key S

Part 3: Analytical Characterization & Verification

Trusting the label on a reagent bottle is insufficient for high-precision binding assays or fragment-based drug discovery (FBDD). The following protocols provide a self-validating system to confirm identity and purity.

Chloride Content Titration (Stoichiometry Check)

To ensure the compound is a mono-hydrochloride and not a free base or dihydrochloride, perform a potentiometric titration with Silver Nitrate (AgNO

-

Theoretical Cl Content: 25.76%

-

Protocol: Dissolve ~30 mg of sample in HNO

acidified water. Titrate with 0.01 M AgNO -

Calculation:

A result deviating >0.5% from theoretical suggests the presence of excess HCl or inorganic salts.

Quantitative NMR (qNMR) for Absolute Purity

Standard HPLC may not detect inorganic impurities (like NaCl) or residual solvents that inflate the mass. qNMR is the gold standard for determining the "active" mass fraction.

-

Internal Standard: Maleic Acid or Dimethyl Sulfone (traceable standard).

-

Solvent: D

O (to prevent exchange of the ammonium protons, though exchange may still occur; DMSO- -

Diagnostic Signal: The methine proton at the 3-position of the azetidine ring (typically

4.2–4.5 ppm) or the ethoxy methylene quartet (

Analytical Decision Matrix

Caption: Analytical workflow to validate molecular weight integrity before use in critical experiments.

Part 4: Applications in Drug Discovery

3-Ethoxyazetidine is a valuable "fragment" in modern drug design. It serves as a proline isostere , offering a rigid, four-membered ring scaffold that can position the ethoxy ether oxygen to accept hydrogen bonds in a protein active site, while the amine participates in salt bridges.

-

Solubility Enhancement: The ether oxygen increases polarity compared to a simple alkyl azetidine, potentially improving the metabolic stability and aqueous solubility of the final drug candidate.

-

Vector Positioning: The 3-substitution vector is distinct from pyrrolidine or piperidine analogs, allowing exploration of unique chemical space in the enzyme pocket.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly, or the container should be allowed to equilibrate to room temperature before opening to prevent condensation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22507732, this compound. Retrieved from [Link]

-

World Intellectual Property Organization (2021). Patent WO2021250521A1: 4-oxo-3,4-dihydroquinazolinon compounds. (Describes synthesis via Boc-deprotection). Retrieved from [Link][7]

- Stahl, P. H., & Wermuth, C. G. (2011).Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl salt stoichiometry and hygroscopicity).

Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 535924-73-3|this compound|BLD Pharm [bldpharm.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. This compound [acrospharma.co.kr]

- 6. Organic Chemistry [3asenrise.com]

- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Ethoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust synthetic route to 3-Ethoxyazetidine hydrochloride, a valuable building block in contemporary medicinal chemistry. The synthesis is presented in a multi-step sequence, commencing with the formation of the core azetidine ring, followed by strategic N-protection, O-alkylation, and final deprotection to yield the target compound. The rationale behind the choice of reagents and reaction conditions is discussed in detail, emphasizing reaction mechanisms and potential side reactions. This document is intended to serve as a practical resource for chemists in research and development, offering detailed experimental protocols and insights into the synthesis of this important heterocyclic scaffold.

Introduction

The azetidine ring system is a privileged scaffold in drug discovery, prized for its ability to impart unique conformational constraints and improve physicochemical properties such as solubility and metabolic stability. Substituted azetidines, particularly those with alkoxy groups at the 3-position, are key intermediates in the synthesis of a wide range of biologically active molecules. This compound serves as a crucial precursor for introducing the 3-ethoxyazetidine moiety into larger molecules, making its efficient and scalable synthesis a topic of significant interest to the pharmaceutical industry.

This guide will delineate a common and reliable synthetic pathway to this compound, starting from readily available precursors. The overall strategy involves the initial synthesis of a 3-hydroxyazetidine derivative, protection of the azetidine nitrogen to prevent undesired side reactions, subsequent etherification of the hydroxyl group, and finally, deprotection to afford the target hydrochloride salt.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals a straightforward strategy. The target molecule can be obtained by the deprotection of an N-protected 3-ethoxyazetidine. The ethoxy group can be installed via an O-alkylation of the corresponding N-protected 3-hydroxyazetidine. This key intermediate, in turn, can be synthesized from a protected azetidine precursor, which is ultimately derived from the cyclization of an appropriate acyclic precursor.

A common and effective protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions typically employed for Williamson ether synthesis and can be readily removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

The overall forward synthetic strategy is therefore as follows:

-

Synthesis of a suitable 3-hydroxyazetidine precursor.

-

N-protection of the azetidine nitrogen with a Boc group.

-

O-ethylation of the hydroxyl group.

-

Acid-mediated deprotection of the Boc group and formation of the hydrochloride salt.

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 1-N-Boc-3-hydroxyazetidine

The synthesis of the key intermediate, 1-N-Boc-3-hydroxyazetidine, is crucial for the subsequent etherification step. A reliable method involves the protection of commercially available 3-hydroxyazetidine or its precursor. A common route starts from 1-diphenylmethyl-3-hydroxyazetidine, which undergoes hydrogenolysis to remove the diphenylmethyl group, followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).[1]

Protocol 1: Synthesis of 1-N-Boc-3-hydroxyazetidine [1]

-

Hydrogenolysis: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

-

Add 10% palladium on carbon (10.0 g) to the solution.

-

Carry out catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter off the catalyst.

-

N-Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir the mixture at room temperature for 1 hour.[1]

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine as a white powder.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| 1-diphenylmethyl-3-hydroxyazetidine | 239.31 | 10.0 g | 1.0 |

| 10% Palladium on Carbon | - | 10.0 g | - |

| Di-tert-butyl dicarbonate | 218.25 | 18.2 g | 2.0 |

| Methanol | 32.04 | 300 ml | - |

Part B: O-Ethylation of 1-N-Boc-3-hydroxyazetidine

The introduction of the ethyl group onto the hydroxyl moiety is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent. Sodium hydride is a commonly used strong base for this transformation, and ethyl iodide or ethyl bromide can serve as the ethylating agent.

Caption: Mechanism of Williamson ether synthesis for O-ethylation.

Protocol 2: Synthesis of 1-N-Boc-3-ethoxyazetidine

-

Reaction Setup: To a solution of 1-N-Boc-3-hydroxyazetidine (7.0 g, 40.4 mmol) in anhydrous dimethylformamide (DMF, 100 ml) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.78 g, 44.4 mmol) portion-wise at 0 °C.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Ethylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (3.9 ml, 48.5 mmol) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 100 ml).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 1-N-Boc-3-ethoxyazetidine.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| 1-N-Boc-3-hydroxyazetidine | 173.21 | 7.0 g | 1.0 |

| Sodium Hydride (60%) | 24.00 | 1.78 g | 1.1 |

| Ethyl Iodide | 155.97 | 3.9 ml | 1.2 |

| Anhydrous DMF | - | 100 ml | - |

Part C: Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid, in a suitable solvent.[2]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 3: Synthesis of this compound

-

Reaction Setup: Dissolve 1-N-Boc-3-ethoxyazetidine (e.g., 5.0 g, 24.8 mmol) in a suitable solvent such as dioxane or diethyl ether (100 ml).

-

Acidification: To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 2 equivalents, 12.4 ml) at room temperature.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain this compound.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| 1-N-Boc-3-ethoxyazetidine | 201.26 | 5.0 g | 1.0 |

| 4M HCl in Dioxane | - | 12.4 ml | 2.0 |

| Dioxane/Diethyl Ether | - | 100 ml | - |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The disappearance of the Boc protons (a singlet at ~1.4 ppm) and the appearance of the ethoxy protons (a triplet and a quartet) are key indicators of successful reactions.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium Hydride: A highly flammable and water-reactive solid. Handle with care under an inert atmosphere.

-

Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a fume hood.

-

Hydrochloric Acid: A corrosive acid. Handle with appropriate care to avoid skin and respiratory tract exposure.

-

Azetidine Derivatives: The toxicological properties of many azetidine derivatives are not fully characterized. Treat all intermediates and the final product as potentially hazardous.[3][4]

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence involving N-protection of a 3-hydroxyazetidine precursor, Williamson ether synthesis, and subsequent acid-mediated deprotection. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this valuable building block. Careful attention to reaction conditions, purification techniques, and safety precautions is essential for a successful outcome.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.

-

azetidine - Organic Syntheses Procedure. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

-

3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem - NIH. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

-

3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem - NIH. Available at: [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

-

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. Available at: [Link]

-

N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers - R&D Chemicals. Available at: [Link]

Sources

Technical Guide: Scalable Synthesis of 3-Ethoxyazetidine Hydrochloride

Executive Summary

3-Ethoxyazetidine hydrochloride (CAS: 933744-89-9) is a high-value saturated heterocycle used extensively in medicinal chemistry as a fragment to modulate lipophilicity (LogP) and metabolic stability. Unlike its cyclobutane analogs, the azetidine ring introduces specific vector constraints and lowers the basicity of the amine, making it a critical bioisostere for morpholine or piperidine rings.

This guide details the most robust, scalable synthesis pathway: Williamson ether synthesis via an N-Boc protected intermediate . This route is superior to direct cyclization methods due to higher functional group tolerance, ease of purification, and the avoidance of heavy metal hydrogenation steps often required when using benzyl-protected precursors.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the azetidine ring under basic alkylation conditions and acidic deprotection conditions.

-

Target Molecule (TM): 3-Ethoxyazetidine HCl[1]

-

Disconnection 1 (N-Deprotection): Removal of the tert-butyloxycarbonyl (Boc) group using anhydrous HCl.

-

Disconnection 2 (C-O Bond Formation): Alkylation of the secondary alcohol.

-

Starting Material (SM): tert-butyl 3-hydroxyazetidine-1-carboxylate (commercially available).

Pathway Logic Diagram

Figure 1: Two-step linear synthesis pathway from N-Boc-3-hydroxyazetidine.

Detailed Experimental Protocols

Stage 1: O-Ethylation (Williamson Ether Synthesis)

Objective: Conversion of the secondary alcohol to the ethyl ether while maintaining N-protection.

Reaction Scheme:

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Boc-3-hydroxyazetidine | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.5 | Base (Deprotonation) |

| Iodoethane (Ethyl Iodide) | 1.5 | Alkylating Agent |

| DMF (Anhydrous) | 10 Vol | Solvent |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Base Suspension: Charge Sodium Hydride (NaH) into the flask under nitrogen flow. Add anhydrous DMF (5 Vol) and cool the suspension to 0 °C using an ice/water bath.

-

Substrate Addition: Dissolve 1-Boc-3-hydroxyazetidine in the remaining DMF (5 Vol). Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution will occur.[2]

-

Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the mixture back to 0 °C. Add Iodoethane dropwise via syringe or addition funnel.

-

Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (Visualize with Ninhydrin or KMnO4) or LC-MS.

-

Quench: Cool to 0 °C. Carefully quench excess NaH by dropwise addition of saturated aqueous NH₄Cl. Note: Vigorous bubbling indicates unreacted hydride.

-

Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash the organic layer with water (3x) to remove DMF, followed by brine (1x).[3]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/EtOAc gradient, typically 10-30% EtOAc).

Critical Process Parameter (CPP):

-

Temperature Control: Maintaining 0 °C during NaH addition is critical to prevent thermal runaway.

-

Water Removal: DMF must be anhydrous; water competes with the alcohol for the alkyl halide, reducing yield.

Stage 2: N-Boc Deprotection & Salt Formation

Objective: Cleavage of the carbamate protecting group and isolation of the hydrochloride salt.

Reaction Scheme:

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Boc-3-ethoxyazetidine | 1.0 | Substrate |

| 4.0 M HCl in Dioxane | 5-10 | Acid/Reagent |

| Diethyl Ether (Et₂O) | N/A | Anti-solvent |

Protocol:

-

Dissolution: Dissolve the purified 1-Boc-3-ethoxyazetidine in a minimal amount of dry Dioxane or Dichloromethane (DCM) in a round-bottom flask.

-

Acidification: Cool to 0 °C. Add 4.0 M HCl in Dioxane dropwise.

-

Reaction: Stir at RT for 2–4 hours. Observation: A white precipitate often begins to form as the reaction proceeds.

-

Monitoring: Check for the disappearance of the starting material by TLC (the product will stay at the baseline) or LC-MS (mass ion M+1 = 102 for free base).

-

Isolation:

-

If solid precipitates:[4] Filter the solid under nitrogen (hygroscopic). Wash with cold Diethyl Ether.

-

If no precipitate: Concentrate the solvent to ~20% volume, then add excess Diethyl Ether to induce precipitation. Triturate vigorously.

-

-

Drying: Dry the white solid in a vacuum oven at 40 °C for 12 hours.

Self-Validating Check:

-

Solubility: The product should be soluble in water and methanol but insoluble in ether/hexanes.

-

Hygroscopicity: Azetidine salts are hygroscopic. Rapid handling during filtration is required.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

1H NMR (400 MHz, D₂O)

-

δ 4.45 (m, 1H): Methine proton at C3 (shifted downfield due to ether oxygen).

-

δ 4.20 – 3.90 (m, 4H): Azetidine ring protons (C2 and C4). These typically appear as two sets of multiplets due to ring puckering.

-

δ 3.55 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).

-

δ 1.15 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃ ).

Mass Spectrometry (ESI)

-

[M+H]⁺: Calculated for C₅H₁₂NO: 102.09; Found: 102.1.

Process Safety & Scale-Up Considerations

Workflow Logic Diagram

Figure 2: Safety workflow for handling hazardous reagents (NaH and HCl) during scale-up.

Key Safety Data

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. On a large scale, use oil-dispersed NaH or wash with hexanes under strict inert conditions.

-

Exotherm Management: The deprotection step (Boc removal) releases isobutylene gas and CO₂. Ensure the reaction vessel is vented to a scrubber, not sealed, to prevent pressure buildup.

References

-

Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry for Step 1).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc deprotection).

-

ChemicalBook. (n.d.). Synthesis of 1-N-Boc-3-hydroxyazetidine. Retrieved from (Specific precursor handling).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from (Mechanistic validation).

- Vertex AI Search. (2023). Patent CN102827052A - Method for synthesizing 3-hydroxy-azetidine hydrochloride.

Sources

- 1. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Strategic Synthesis & Sourcing of 3-Ethoxyazetidine Hydrochloride

Executive Summary

3-Ethoxyazetidine hydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry. As a constrained ether, it serves as a critical bioisostere for morpholine or piperidine rings, often improving metabolic stability and lowering logD in drug candidates.

This technical guide moves beyond basic literature preparations to provide a robust, scalable protocol. It focuses on the functionalization of 3-hydroxyazetidine derivatives, which offers the highest reproducibility for research and early-phase development compared to de novo cyclization strategies.

Strategic Sourcing: Critical Starting Materials

The efficiency of this synthesis relies heavily on the quality of the nitrogen-protecting group on the azetidine ring. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to the basic alkylation conditions and facile removal under anhydrous acidic conditions.

Primary Starting Material

| Compound Name | 1-Boc-3-hydroxyazetidine |

| CAS Number | 141699-55-0 |

| Role | Core Scaffold |

| Purity Requirement | ≥ 97% (NMR) |

| Physical Form | White to off-white solid |

| Melting Point | 36–43 °C |

| Critical Impurity | 1-Boc-3-azetidinone (Oxidation byproduct) < 0.5% |

| Rationale | The hydroxyl group at C3 is pre-installed with the correct stereochemistry (achiral in this case, but geometry matters). The Boc group prevents N-alkylation (quaternization) during the ether synthesis. |

Reagents & Solvents

| Reagent | Function | Grade/Spec | Rationale |

| Ethyl Iodide (EtI) | Alkylating Agent | 99%, Stabilized with Cu | Superior leaving group compared to bromide; faster reaction kinetics at lower temperatures to minimize elimination. |

| Sodium Hydride (NaH) | Base | 60% dispersion in mineral oil | Irreversible deprotonation of the alcohol. Mineral oil dispersion is safer to handle than dry powder. |

| THF (Tetrahydrofuran) | Solvent | Anhydrous, Inhibitor-free | Must be dry (<50 ppm H₂O) to prevent quenching of NaH and hydrolysis of EtI. |

| 4M HCl in Dioxane | Deprotection | Anhydrous | Facilitates simultaneous Boc-removal and salt formation, precipitating the product directly. |

Technical Workflow: The "Functionalization" Route

This protocol describes the O-alkylation of 1-Boc-3-hydroxyazetidine followed by acid-mediated deprotection. This route minimizes ring-opening side reactions common in de novo syntheses starting from epichlorohydrin.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Mechanism: Irreversible deprotonation of the hydroxyl group followed by an

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation:

-

Charge NaH (1.2 equiv) (washed with hexanes if oil-free product is required, otherwise use directly) into the flask.

-

Add Anhydrous THF (10 mL/g substrate) and cool to 0 °C (ice bath).

-

Critical: Add 1-Boc-3-hydroxyazetidine (1.0 equiv) dropwise as a solution in THF. Evolution of

gas will be vigorous. -

Stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

-

Alkylation:

-

Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (20–25 °C) .

-

Process Control: Stir for 12–16 hours. Monitor by TLC (stained with KMnO₄) or LC-MS. The starting alcohol is polar; the product is less polar.

-

-

Quench & Workup:

Step 2: Boc-Deprotection & Salt Formation

Mechanism: Acid-catalyzed cleavage of the carbamate to release isobutylene and

-

Dissolution: Dissolve the purified 1-Boc-3-ethoxyazetidine in minimal dry DCM or Dioxane.

-

Acidolysis:

-

Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

-

Warm to room temperature and stir for 2–4 hours.

-

-

Isolation:

-

The hydrochloride salt often precipitates as a white solid.

-

Add Diethyl Ether (

) to drive precipitation if necessary. -

Filter the solid under nitrogen (hygroscopic) and wash with cold ether.

-

Dry under high vacuum to obtain This compound .

-

Process Logic & Reaction Pathway

The following diagram illustrates the synthetic logic and critical decision nodes to avoid common pitfalls like elimination (formation of azetine).

Caption: Synthetic workflow emphasizing temperature control to favor substitution (

Quality Control & Impurity Profile

When characterizing the final salt, researchers must validate the integrity of the azetidine ring, which is prone to opening under stress.

| Parameter | Specification | Method | Note |

| Appearance | White crystalline solid | Visual | Yellowing indicates amine oxidation. |

| ¹H NMR | Consistent structure | DMSO-d₆ | Check for disappearance of Boc singlet (~1.4 ppm) and presence of ethyl triplet/quartet. |

| ¹H NMR (Ring) | Integration 4H | DMSO-d₆ | Azetidine ring protons typically appear as multiplets around 3.8–4.5 ppm. |

| Water Content | < 1.0% | Karl Fischer | The HCl salt is highly hygroscopic; store under Argon. |

| Residual Solvent | < 5000 ppm (THF/Dioxane) | GC-HS | Dioxane is a Class 2 solvent; strict removal is required for biological assays. |

Safety & Handling

-

Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas (explosion hazard). Use only in a well-ventilated fume hood. Quench excess NaH with solid ammonium chloride or ethyl acetate before adding water.

-

Ethyl Iodide: A potent alkylating agent and suspected carcinogen. It causes blistering on skin contact. Double-gloving (Nitrile) is recommended.

-

Azetidine Ring Strain: While 3-ethoxyazetidine is relatively stable, the ring strain (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening (polymerization) if heated excessively during deprotection. Avoid heating the HCl/Dioxane mixture above 40 °C.

References

-

Organic Chemistry Portal. (n.d.). O-Alkylation Protocols and Protecting Groups. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine Hydrochloride Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Ethoxyazetidine Hydrochloride

This technical guide provides a comprehensive spectroscopic characterization of 3-Ethoxyazetidine Hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this saturated heterocycle.

Executive Summary & Chemical Identity

This compound is a high-value building block in medicinal chemistry, offering a constrained, four-membered azetidine scaffold that lowers lipophilicity (LogP) compared to larger rings while maintaining metabolic stability. The ethoxy group at the 3-position introduces a specific polarity vector and steric bulk, often used to probe the "ethoxy effect" in receptor binding pockets.

Core Chemical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 935669-39-1 (HCl salt) | Free base: 3333-67-3 |

| Formula | C | |

| Molecular Weight | 137.61 g/mol | Free base: 101.15 g/mol |

| Solubility | High: H | Insoluble: Hexanes, Et |

| Appearance | White to off-white hygroscopic solid | Store under inert atmosphere |

Spectroscopic Profile: Nuclear Magnetic Resonance (NMR)

Experimental Strategy: Solvent Selection

The choice of solvent critically alters the observed spectrum due to the exchangeable protons on the azetidine nitrogen.

-

Deuterium Oxide (D

O): Best for resolution. The ammonium protons (NH -

DMSO-d

: Essential for confirming the salt form. The NH

H-NMR Data (400 MHz, DMSO-d )

The 3-ethoxyazetidine molecule possesses a plane of symmetry passing through the Nitrogen and C3, rendering the protons at C2 and C4 chemically equivalent (isochronous) in most achiral environments.

| Position | Shift ( | Mult. | Integ. | Assignment Logic | |

| NH | 9.0 - 9.4 | br s | 2H | - | Ammonium protons (Salt confirmation). |

| H-3 | 4.35 - 4.45 | m (tt) | 1H | ~6.5 | Deshielded by Oxygen and Nitrogen induction. |

| H-2, H-4 | 3.80 - 4.10 | m | 4H | - | Ring methylene protons. Often appear as complex multiplets due to ring puckering. |

| O-CH | 3.42 | q | 2H | 7.0 | Characteristic quartet of the ethoxy ether. |

| CH | 1.13 | t | 3H | 7.0 | Terminal methyl group. |

Technical Insight: The azetidine ring is not planar; it puckers to relieve torsional strain. This can cause the protons on the same face (cis) and opposite face (trans) of the ring to exhibit complex second-order coupling effects, often broadening the signals at 3.8–4.1 ppm into a "blob" rather than a clean doublet of doublets.

C-NMR Data (100 MHz, DMSO-d )

| Carbon Type | Shift ( | Assignment |

| C-3 (Methine) | 66.5 - 68.0 | Directly attached to Oxygen; most deshielded ring carbon. |

| O-CH | 64.5 - 65.5 | Ethoxy methylene. |

| C-2, C-4 | 50.0 - 52.0 | Ring methylenes (Alpha to Nitrogen). |

| CH | 15.0 - 15.5 | Terminal methyl. |

Visualization: Structural Connectivity & Assignment

The following diagram maps the spectroscopic signals to the physical structure, illustrating the symmetry and inductive effects.

Caption: Correlation of structural moieties to specific

Mass Spectrometry (MS) & Infrared (IR)[2]

Mass Spectrometry (ESI+)

-

Ionization Mode: Electrospray Ionization (Positive).

-

Theoretical Mass (Free Base): 101.15 Da.

-

Observed Signal:

-

[M+H]

: m/z 102.1 (Base Peak). -

[2M+H]

: m/z 203.2 (Dimer, concentration dependent).

-

-

Fragmentation: High collision energy may show loss of ethylene (28 Da) from the ethoxy tail or ring opening.

Infrared Spectroscopy (FT-IR, ATR)

-

2400 – 3000 cm

: Broad, strong absorption. Characteristic of N-H stretching in amine salts (ammonium). Overlaps with C-H stretches. -

~1100 – 1150 cm

: Strong C-O-C stretching (Ether linkage). -

~1450 cm

: CH

Quality Control Workflow

To ensure the integrity of this building block before use in synthesis, follow this self-validating logic flow.

Caption: Decision tree for validating 3-ethoxyazetidine HCl identity and salt formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. (Used as primary analog for ring shift derivation). Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: Characteristic NMR Absorptions. University of Wisconsin-Madison. (Source for substituent effect constants). Retrieved from [Link]

Sources

Technical Guide: Solubility Characteristics of 3-Ethoxyazetidine Hydrochloride

[1]

Executive Summary

3-Ethoxyazetidine hydrochloride (CAS: 933744-83-9) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] As a strained, four-membered amine ring with an ether substituent, it offers a unique vector for tuning lipophilicity (LogD) and metabolic stability in lead optimization.[1]

However, its handling is often complicated by its hygroscopic nature and pH-dependent solubility profile .[1] This guide provides a definitive technical analysis of its solubility characteristics, supported by validated experimental protocols to ensure reproducibility in synthesis and biological assay preparation.[1]

Physicochemical Identity

Before addressing solubility, the fundamental properties of the solid state must be defined.[1] The hydrochloride salt stabilizes the volatile and reactive free base, but introduces specific storage requirements.[1]

| Property | Specification | Technical Note |

| Chemical Name | This compound | |

| CAS Number | 933744-83-9 | Specific to the HCl salt form.[1][2] |

| Molecular Formula | C₅H₁₁NO[1][2][3] · HCl | |

| Molecular Weight | 137.61 g/mol | 101.15 (Free Base) + 36.46 (HCl) |

| Physical State | White to off-white crystalline solid | Warning: Highly hygroscopic.[1][2] May appear as a viscous oil if exposed to ambient moisture.[1] |

| Melting Point | 125–129 °C | Sharp melting point indicates high purity; broadening suggests moisture absorption.[1][2] |

| pKa (Calculated) | ~9.5 – 10.5 (Conjugate Acid) | The electron-withdrawing ethoxy group lowers the pKa relative to unsubstituted azetidine (~11.3).[1][2] |

Solubility Characteristics

Aqueous Solubility & pH Dependence

This compound is highly soluble in water (>50 mg/mL).[1] The dissolution is driven by the ionic dissociation of the chloride salt and the hydrogen-bonding capability of the protonated ammonium center.[1]

-

Mechanism: Upon addition to water, the lattice energy is overcome by the hydration enthalpy of the chloride ion and the azetidinium cation.[1]

-

pH Sensitivity:

-

pH < 9: The compound remains stable and soluble as the cationic salt.[1]

-

pH > 10: Deprotonation occurs, releasing the free base (3-ethoxyazetidine) .[1] The free base is an oil with significantly different solubility properties (more lipophilic, potentially volatile) and may phase-separate from aqueous media at high concentrations.[1]

-

Organic Solvent Compatibility

The solubility profile in organic solvents follows a polarity gradient.[1] Understanding this is critical for reaction solvent selection and purification (crystallization).[1]

| Solvent Class | Representative Solvent | Solubility Rating | Application Utility |

| Protic Polar | Water, Methanol, Ethanol | High | Ideal for stock solutions and homogeneous reactions.[2] |

| Aprotic Polar | DMSO, DMF | High | Standard for biological assay stocks (typically 10–100 mM).[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Useful for extraction only if the free base is generated.[1][2] The HCl salt has limited solubility.[1] |

| Ethereal | THF, Diethyl Ether | Low | Poor solubility for the salt; excellent anti-solvent for crystallization.[1][2] |

| Hydrocarbon | Hexane, Toluene | Insoluble | Used to wash away non-polar impurities or precipitate the salt.[1][2] |

Dissolution Mechanism Visualization

The following diagram illustrates the equilibrium states of 3-ethoxyazetidine in solution, highlighting the critical pH inflection point that alters solubility.

Caption: Phase transition dynamics of 3-ethoxyazetidine HCl. Solubility is maintained in the cationic state; high pH triggers phase separation to the oily free base.

Experimental Protocols

To ensure data integrity in drug development pipelines, use the following protocols. These are designed to validate the compound's state before use in sensitive biological assays.[1]

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the saturation solubility in a specific buffer or solvent.[1]

-

Preparation: Weigh approximately 10 mg of 3-ethoxyazetidine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration:

-

Seal tightly to prevent moisture ingress.[1]

-

Agitate (shaker/rotator) at 25°C for 24 hours.

-

-

Observation:

-

Quantification:

Protocol B: Hygroscopicity & Stability Check

Purpose: To verify if the material has absorbed water, which alters the effective molecular weight and concentration calculations.[1]

Solubility Profiling Workflow

Use this decision tree to select the appropriate solvent system for your application.

Caption: Decision matrix for solvent selection based on downstream application.

Handling and Storage Recommendations

Due to the hygroscopic nature of this compound, strict adherence to storage protocols is required to maintain stoichiometric accuracy.[1]

-

Primary Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible.

-

Desiccation: Store vials inside a secondary container with active desiccant (Silica gel or Drierite).[1]

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1]

References

Sources

- 1. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 3-Ethoxyazetidine | C5H11NO | CID 22507733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18621-18-6 | Azetidin-3-ol HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. 179687-79-7[2-((2-Chloro-4-nitrophenoxy)methyl)pyridine 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. 3-Bromazetidinhydrochlorid(1:1) | CAS#:53913-82-9 | Chemsrc [chemsrc.com]

- 8. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Ethoxyazetidine

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug discovery, prized for the unique physicochemical properties they impart to bioactive molecules.[1] Their inherent ring strain, a consequence of compressed bond angles, is not a liability but a powerful synthetic tool, driving reactions that are otherwise inaccessible. This guide focuses on 3-Ethoxyazetidine, a representative substituted azetidine, to provide an in-depth analysis of the interplay between its conformational structure, ring strain, and chemical reactivity. We will explore the quantification of this strain, its influence on molecular geometry, and how it can be harnessed for predictable and efficient chemical transformations, including N-functionalization and regioselective ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of strained heterocycles in their synthetic and medicinal chemistry programs.

The Azetidine Scaffold: A Marriage of Strain and Stability

Small, saturated heterocycles are foundational building blocks in medicinal chemistry. Among these, the azetidine ring occupies a unique chemical space. Its total ring strain is considerable, estimated at approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the relatively inert pyrrolidine (5.4 kcal/mol).[2] This "sweet spot" of strain energy makes the azetidine ring stable enough for isolation and handling yet reactive enough to undergo specific, strain-releasing transformations under controlled conditions.[2][3]

The incorporation of the azetidine motif can confer significant advantages to drug candidates, including enhanced metabolic stability, improved solubility, and greater conformational rigidity, which can lead to higher receptor affinity.[4] Consequently, several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature this privileged scaffold.[1] Understanding the source of this strain and how substituents modulate it is paramount to predicting and controlling the ring's reactivity.

Deconstructing Ring Strain in 3-Ethoxyazetidine

The total strain in a cyclic molecule is a combination of angle strain (Baeyer strain) from distorted bond angles, torsional strain (Pitzer strain) from eclipsing interactions between adjacent bonds, and transannular strain from non-bonded interactions across the ring. In azetidine, the deviation of internal C-C-C and C-N-C bond angles from the ideal sp³ tetrahedral angle of 109.5° is the primary contributor.

The Influence of the 3-Ethoxy Substituent

Unlike a perfectly planar cyclobutane, the azetidine ring is puckered to alleviate torsional strain. This creates two distinct positions for substituents: axial (pointing up or down, parallel to the principal axis) and equatorial (pointing out from the ring's equator). The 3-ethoxy group in 3-Ethoxyazetidine can occupy either of these positions, leading to two primary conformers that are in equilibrium.

The choice between these conformations is governed by sterics and electronics. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens, an effect quantified by conformational A-values.[5] The ethoxy group's influence on ring geometry and strain is a subtle balance of these factors. Computational studies and spectroscopic analysis are often used to determine the preferred conformation and the energy barrier to ring inversion.

Caption: General workflow for the activation and nucleophilic ring-opening of azetidines.

The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C2 or C4 position) is a critical consideration. It is influenced by several factors:

-

Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon.

-

Electronic Effects: Substituents on the ring can electronically bias one carbon over another.

-

Nature of the Nucleophile: The choice of nucleophile can also dictate the site of attack. [6] Studies on various substituted azetidinium ions have shown that nucleophiles generally attack the unsubstituted C4 position. However, the presence of a substituent at C4 can direct the attack to the C2 position with high regioselectivity. [6][7]

This protocol describes the formation of an azetidinium salt followed by its in-situ ring-opening, a common strategy in azetidine chemistry. [6][7] Step 1: Formation of the Azetidinium Salt

-

To a solution of N-benzyl-3-ethoxyazetidine (1.0 eq) in dry acetonitrile (0.1 M) under an argon atmosphere at 0 °C, add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the formation of the quaternary salt by TLC or LC-MS. The reaction is typically complete within 2 hours. The resulting solution containing the N-benzyl-N-methyl-3-ethoxyazetidinium triflate is used directly in the next step.

Step 2: Nucleophilic Ring-Opening

-

To the solution of the azetidinium salt from Step 1, add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. The relief of ring strain is the thermodynamic driving force for this step.

-

Monitor the reaction for the consumption of the azetidinium salt.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding 1-azido-3-(benzyl(methyl)amino)-2-ethoxypropane.

Self-Validation Note: The successful formation of the ring-opened product can be confirmed by ¹H NMR, observing the disappearance of the characteristic strained azetidine protons and the appearance of new signals corresponding to the linear aminopropyl chain. Mass spectrometry will confirm the addition of the azido group and the overall molecular weight of the product.

Applications in Drug Discovery

The 3-ethoxyazetidine scaffold serves as a valuable bioisostere for other common chemical groups. Its unique three-dimensional shape and the presence of the ether functionality can be used to fine-tune a molecule's properties:

-

Solubility and Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

-

Metabolic Stability: The strained ring can alter the metabolic profile of a drug, sometimes blocking sites of metabolism.

-

Pharmacophore Presentation: The rigid, puckered structure holds appended functional groups in well-defined spatial orientations, which is crucial for precise interactions with biological targets. [4] Numerous research programs have explored 3-substituted azetidines as scaffolds for developing agents targeting the central nervous system, inflammation, and infectious diseases. [1][8][9]

Conclusion

3-Ethoxyazetidine is a prototypical example of how the inherent ring strain of the azetidine core can be a powerful asset in chemical synthesis. The balance between its stability and its propensity for strain-releasing reactions allows for its use as both a rigid scaffold and a precursor to complex, functionalized acyclic amines. By understanding the principles of conformational analysis and the mechanisms of ring activation and opening, researchers can strategically employ this and other substituted azetidines to accelerate the discovery and development of next-generation therapeutics. The continued development of novel synthetic methods promises to further expand the utility of this versatile four-membered heterocycle. [2][10]

References

-

Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [9]10. Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. Available at: [Link] [7]11. O'Neill, J., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Semantic Scholar. Available at: [Link] [11]12. LibreTexts. (2023). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Ethoxyazetidine Hydrochloride: Strategic Bioisosterism & Physicochemical Tuning

Executive Summary: The "Tunable Morpholine"

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to sp³-rich scaffolds. Among these, the azetidine ring has emerged as a privileged structure, offering a unique compromise between the high ring strain of aziridines and the entropic flexibility of pyrrolidines.

3-Ethoxyazetidine hydrochloride represents a high-value, tactical building block in this landscape. It functions primarily as a bioisostere for morpholine , offering three critical advantages:

-

Lipophilicity Modulation: It lowers LogP compared to cyclohexyl/piperidinyl analogs while maintaining a specific lipophilic window via the ethoxy group.

-

Vector Control: The "puckered" conformation of the azetidine ring (approx. 30°) orients the ether oxygen vector differently than the chair conformation of morpholine, accessing novel binding pocket interactions.

-

Metabolic Hardening: It removes the oxidative liability often found at the

-carbons of morpholine or piperidine rings.

This guide details the physicochemical profile, synthesis pathways, and strategic application of 3-ethoxyazetidine in Lead Optimization (LO) campaigns.

Technical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

While 3-methoxyazetidine hydrochloride (CAS 148644-09-1) is a commodity reagent, the ethoxy variant is often deployed when a subtle increase in lipophilicity or steric bulk is required to fill a hydrophobic pocket.

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | ~137.6 g/mol (HCl salt) | Low MW contribution; ideal for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors | 1 (Amine NH, if free base) | The secondary amine is the primary handle for coupling (amide/SNAr). |

| H-Bond Acceptors | 1 (Ether Oxygen) | Mimics the morpholine oxygen but with a restricted vector. |

| Ring Geometry | Non-planar (Puckered) | The ring puckers (~30°) to relieve torsional strain, placing the 3-substituent in a pseudo-equatorial or pseudo-axial position depending on substitution. |

| pKa (Conjugate Acid) | ~10.0 - 10.5 (Est.) | Highly basic secondary amine; ensures high solubility at physiological pH. |

| LogP Impact | Significant reduction in lipophilicity compared to carbocyclic analogs. |

The "Azetidine Switch" Logic

The decision to incorporate 3-ethoxyazetidine typically arises during the optimization of a morpholine-containing hit.

Figure 1: Decision matrix for bioisosteric replacement of morpholine with azetidine derivatives.

Synthesis & Handling Protocols

Since 3-ethoxyazetidine is less commonly stocked than the methoxy analog, it is frequently synthesized in situ or in-house from the widely available 3-hydroxyazetidine hydrochloride (CAS 18621-18-6) .

Protocol A: Synthesis from 3-Hydroxyazetidine

Objective: Preparation of N-Boc-3-ethoxyazetidine followed by deprotection.

-

N-Protection:

-

O-Alkylation (The Critical Step):

-

Dissolve N-Boc-intermediate in anhydrous DMF under

. -

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution:

evolution. -

Stir 30 min, then add Ethyl Iodide (1.2 eq) dropwise.

-

Allow to warm to RT and stir 4–16h.

-

Quench with water, extract with EtOAc.

-

Note: This installs the ethoxy group.[2]

-

-

Deprotection:

-

Dissolve the crude ether in 4M HCl in Dioxane.

-

Stir 2h at RT. Precipitate forms.[2]

-

Filter and wash with ether to obtain This compound .

-

Protocol B: General Coupling (Amide Bond Formation)

Context: Attaching the 3-ethoxyazetidine scaffold to a carboxylic acid core.

-

Reagents: Carboxylic Acid (1.0 eq), 3-Ethoxyazetidine HCl (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.

-

Procedure:

-

Pre-activate the acid with HATU and DIPEA in DMF for 5 mins.

-

Add 3-ethoxyazetidine HCl.

-

Stir at RT for 2–4h.

-

Workup: Dilute with EtOAc, wash with sat.

(removes DMF), -

Purification: Flash chromatography (MeOH/DCM gradient).

-

Medicinal Chemistry Applications

The "Pucker" Effect in SAR

Unlike the chair conformation of morpholine (which is relatively rigid in a 6-membered ring context), the azetidine ring exists in a dynamic equilibrium between two puckered conformers.

-

Implication: The vector of the 3-ethoxy oxygen can sweep a different angular space than the morpholine oxygen. This allows the ether oxygen to find H-bond donors in the binding pocket that a morpholine oxygen might miss due to steric clash or incorrect angulation.

Metabolic Stability

Morpholine rings are susceptible to oxidative metabolism (lactam formation). By switching to 3-ethoxyazetidine:

-

The ring nitrogen is less basic (if amidated/arylated), but the ring carbons are less prone to oxidation.

-

Risk: The primary metabolic risk shifts to O-dealkylation (loss of the ethyl group). However, the steric bulk of the azetidine ring often hinders CYP450 access to the ether oxygen compared to linear ethers.

Fragment-Based Drug Discovery (FBDD)

3-Ethoxyazetidine is an ideal "fragment grower."

-

Start: Azetidine core (low MW).

-

Grow: The ethoxy group probes small hydrophobic pockets adjacent to the solvent channel.

-

Link: The nitrogen serves as a vector to link to larger scaffolds.

Visual Synthesis Workflow

Figure 2: Synthetic route from commercial commodity chemical to the specific ethoxy-functionalized building block.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. (Used as primary structural reference for the class). Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. (Starting material for synthesis). Retrieved from [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (Review of azetidine properties and reactivity). Retrieved from [Link]

-

Stepaniuk, O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. (Discussion of azetidines as bioisosteres). Retrieved from [Link]

Sources

3-Ethoxyazetidine hydrochloride as a building block for novel compounds

Technical Whitepaper: 3-Ethoxyazetidine Hydrochloride in Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—has driven the adoption of sp³-rich heterocycles. This compound represents a high-value building block in this paradigm.[1] It serves as a metabolically robust, polar, yet lipophilicity-tuning scaffold that functions as a superior bioisostere for pyrrolidines, piperidines, and morpholines.

This guide details the physicochemical advantages of the 3-ethoxyazetidine moiety, provides self-validating protocols for its incorporation into lead compounds, and outlines the structural logic for its use in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Physicochemical Profile & Structural Logic

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol), yet it exhibits remarkable kinetic stability. The 3-ethoxy substituent adds a specific vector for hydrogen bond acceptance without introducing a hydrogen bond donor (HBD), crucial for maintaining membrane permeability while improving solubility.

Comparative Metrics

The following table contrasts 3-ethoxyazetidine with common analogs to highlight its strategic niche:

| Property | 3-Ethoxyazetidine | 3-Hydroxyazetidine | Azetidine (Unsub) | Pyrrolidine |

| Hybridization | sp³-rich | sp³-rich | sp³-rich | sp³-rich |

| LogP (Est.) | ~0.5 - 0.8 | < 0 (Too polar) | 0.2 | 1.1 |

| H-Bond Donors | 0 (in substituent) | 1 | 0 | 0 |

| H-Bond Acceptors | 2 (Ether + Amine) | 2 | 1 | 1 |

| Metabolic Liability | Low (Ether stable) | Low | Low | Moderate (α-oxidation) |

| Primary Utility | Permeability/Solubility Balance | Solubility only | Size reduction | Standard linker |

Key Insight: While 3-hydroxyazetidine is excellent for solubility, its high polarity often impedes blood-brain barrier (BBB) penetration and cellular permeability. The ethoxy variant caps the hydroxyl, increasing lipophilicity just enough to facilitate membrane crossing while retaining the ether oxygen’s ability to interact with aqueous solvent or protein active sites.

Synthetic Utility & Reactivity[1][2][3][4][5][6]

This compound is typically supplied as a stable, hygroscopic solid.[2] The protonated nitrogen prevents oxidation and polymerization. To utilize the building block, the free base must be generated in situ or pre-isolated, depending on the reaction type.

Core Reaction Pathways

The compound acts as a secondary amine nucleophile. Its steric bulk at the 3-position is minimal, allowing efficient participation in:

-

Amide Couplings: Reaction with carboxylic acids to form amides.

-

S_NAr Reactions: Displacement of halides on heteroaromatic rings.

-

Reductive Aminations: Condensation with aldehydes/ketones.

Workflow Visualization

The following diagram illustrates the decision logic for processing the hydrochloride salt into final scaffolds.

Figure 1: Decision tree for the synthetic incorporation of 3-ethoxyazetidine.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user identifies failure modes (e.g., incomplete free-basing) before wasting advanced intermediates.

Protocol A: S_NAr Displacement on Heteroaryl Chlorides

Context: Attaching the azetidine ring to a pyridine, pyrimidine, or similar scaffold.

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

This compound (1.2 equiv)[3]

-

Cesium Carbonate (

) (3.0 equiv) or DIPEA (3.0 equiv) -

Solvent: DMF or DMSO (for high T) or Acetonitrile (for reactive halides)

Step-by-Step:

-

Preparation: In a reaction vial, suspend 3-ethoxyazetidine HCl (1.2 equiv) and

(3.0 equiv) in anhydrous DMSO (0.2 M concentration relative to halide).-

Checkpoint: Stir for 10 minutes at room temperature. Ensure the salt is neutralizing (slight gas evolution may occur if carbonates are used with moisture, but mostly this is an acid-base equilibration).

-

-

Addition: Add the heteroaryl chloride (1.0 equiv).

-

Reaction: Heat to 80–100°C. Monitor via LC-MS.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

-

Validation: The product should show a distinctive M+1 peak. The ethoxy group is stable and will not degrade.

Protocol B: Amide Coupling (HATU Method)

Context: Creating a stable amide bond with a carboxylic acid core.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.2 equiv)[3]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

-

Solvent: DMF or DCM.

Step-by-Step:

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF. Add 2.0 equiv of DIPEA. Stir for 5 minutes.

-

Checkpoint: Solution should turn slightly yellow (formation of the active ester).

-

-

Amine Addition: Add 3-ethoxyazetidine HCl (1.2 equiv) followed immediately by the remaining 2.0 equiv of DIPEA.

-

Critical Note: The extra base is required to neutralize the HCl salt of the azetidine.[6] Failure to add 4.0 equiv total base is the #1 cause of low yield in this reaction.

-

-

Reaction: Stir at Room Temperature for 1-2 hours.

-

Workup: Standard aqueous workup (dilute acid wash removes unreacted amine/DIPEA; bicarbonate wash removes unreacted acid).

Applications in Drug Discovery

Tuning Lipophilicity (LogP)

In lead optimization, replacing a propyl or cyclobutyl group with 3-ethoxyazetidine lowers LogP (reducing metabolic clearance risk) without introducing the high polarity of a free hydroxyl group. The ethoxy tail provides a "greasy" handle that fits into hydrophobic pockets while the ether oxygen can engage in water-mediated hydrogen bonding networks.

Metabolic Stability

Azetidines are generally more stable to oxidative metabolism than pyrrolidines. The 3-position of azetidine is less prone to P450-mediated oxidation compared to the

Case Study Relevance

While specific proprietary data on the ethoxy analog is often held within corporate archives, the methoxy and hydroxy analogs are well-documented in STAT3 inhibitors and GPCR ligands. The ethoxy variant is the logical "next step" when a methoxy group is too small to fill a hydrophobic pocket or when a hydroxy group leads to poor oral bioavailability.

Handling & Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Nitrogen/Argon). The HCl salt is hygroscopic; moisture absorption makes accurate weighing difficult and can hydrolyze sensitive electrophiles in subsequent steps.

-

Safety: Causes skin irritation (H315) and serious eye irritation (H319).[7][8][9] Handle in a fume hood.

-

Stability: The ether linkage is stable to standard acids and bases. The azetidine ring is stable to basic and neutral conditions but can open under strong Lewis acidic conditions or vigorous hydrogenation.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

- Meyers, C., et al.Azetidines in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry.

-

American Chemical Society (ACS). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[10] J. Org. Chem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for N-alkylation of 3-Ethoxyazetidine hydrochloride

Application Note: Optimized Strategies for the N-Functionalization of 3-Ethoxyazetidine Hydrochloride

Introduction & Strategic Context

This compound (CAS: 36520-39-5) has emerged as a high-value building block in medicinal chemistry. It offers a unique combination of structural rigidity, reduced lipophilicity (compared to cyclobutanes), and a specific vector for hydrogen bond acceptance via the ether linkage. However, its incorporation into drug scaffolds presents a specific set of challenges distinct from standard secondary amines.

The Core Challenge: The hydrochloride salt form provides shelf stability but requires liberation of the free base for nucleophilic activity. The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] Consequently, protocols must balance the basicity required to neutralize the HCl salt against the risk of cationic ring-opening polymerization or hydrolytic cleavage, which are accelerated by strong Lewis acids or excessive heat.